Cas no 3411-71-0 ((5-amino-1H-1,3-benzodiazol-2-yl)methanol dihydrochloride)

(5-amino-1H-1,3-benzodiazol-2-yl)methanol dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 1H-Benzimidazole-2-methanol,6-amino-, hydrochloride (1:2)

- (5-Amino-1H-benzoimidazol-2-yl)-methanol

- 3,5-Difluoro-4'-(methylthio)benzophenone

- (5-amino-1H-1,3-benzodiazol-2-yl)methanol dihydrochloride

- (5-Amino-1H-benzo[d]imidazol-2-yl)methanol

- 3411-71-0

- AC1103

- AVKZEQGMZMYWRR-UHFFFAOYSA-N

- 1H-Benzimidazole-2-methanol,5-amino-(9CI)

- NCGC00341845-01

- (5-amino-1H-1,3-benzodiazol-2-yl)methanol

- Oprea1_307912

- A876454

- SY031782

- AKOS000104130

- MFCD00462584

- AB01334519-02

- SCHEMBL520978

- 294656-36-3

- (5-amino-1H-benzimidazol-2-yl)methanol

- CS-0199079

- (5-Aminobenzimidazol-2-yl)methanol

- BB 0217032

- HMS1686G17

- CS-11861

- FT-0741580

- 1H-Benzimidazole-2-methanol, 6-amino-

- (6-Amino-1H-benzoimidazol-2-yl)-methanol

- Oprea1_491938

- F2101-0171

- DTXSID10951978

- FT-0735523

- (6-amino-1H-benzimidazol-2-yl)methanol

- 5-Amino-2-(hydroxymethyl)benzimidazole

-

- MDL: MFCD01596243

- インチ: InChI=1S/C8H9N3O.2ClH/c9-5-1-2-6-7(3-5)11-8(4-12)10-6;;/h1-3,12H,4,9H2,(H,10,11);2*1H

- InChIKey: LKZUGRVRZWCTEG-UHFFFAOYSA-N

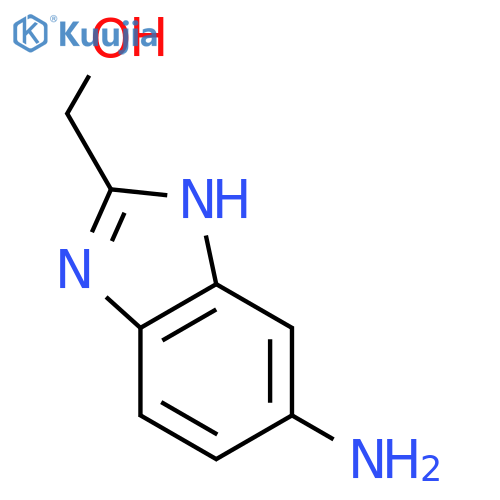

- ほほえんだ: C1=CC2=C(C=C1N)NC(=N2)CO.Cl.Cl

計算された属性

- せいみつぶんしりょう: 163.07500

- どういたいしつりょう: 264.042

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 280

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.9Ų

- 疎水性パラメータ計算基準値(XlogP): 0.4

じっけんとくせい

- 密度みつど: 1.467 g/cm3

- ふってん: 516.2ºC at 760 mmHg

- フラッシュポイント: 266ºC

- 屈折率: 1.595

- PSA: 74.93000

- LogP: 1.21860

(5-amino-1H-1,3-benzodiazol-2-yl)methanol dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM518462-1g |

(5-Amino-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride |

3411-71-0 | 97% | 1g |

$128 | 2023-02-02 | |

| Life Chemicals | F0137-0669-0.25g |

(5-amino-1H-1,3-benzodiazol-2-yl)methanol dihydrochloride |

3411-71-0 | 95% | 0.25g |

$60.0 | 2023-09-07 | |

| TRC | A263076-100mg |

(5-amino-1h-benzo[d]imidazol-2-yl)methanol dihydrochloride |

3411-71-0 | 100mg |

$ 50.00 | 2022-06-08 | ||

| TRC | A263076-1g |

(5-amino-1h-benzo[d]imidazol-2-yl)methanol dihydrochloride |

3411-71-0 | 1g |

$ 80.00 | 2022-06-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143288-10g |

(5-Amino-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride |

3411-71-0 | 97% | 10g |

¥4410.00 | 2024-05-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143288-1g |

(5-Amino-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride |

3411-71-0 | 97% | 1g |

¥1317.00 | 2024-05-18 | |

| A2B Chem LLC | AD48852-1g |

(5-Amino-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride |

3411-71-0 | 95% | 1g |

$367.00 | 2024-04-20 | |

| A2B Chem LLC | AD48852-500mg |

(5-Amino-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride |

3411-71-0 | 95% | 500mg |

$339.00 | 2024-04-20 | |

| 1PlusChem | 1P007HSK-250mg |

1H-Benzimidazole-2-methanol,6-amino-, hydrochloride (1:2) |

3411-71-0 | 95% | 250mg |

$312.00 | 2025-02-22 | |

| Life Chemicals | F0137-0669-1g |

(5-amino-1H-1,3-benzodiazol-2-yl)methanol dihydrochloride |

3411-71-0 | 95% | 1g |

$142.0 | 2023-09-07 |

(5-amino-1H-1,3-benzodiazol-2-yl)methanol dihydrochloride 関連文献

-

Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596

-

Hartmut Kuhn,Constantin-Gabriel Daniliuc,Igor Ivanov,Peter G. Jones,Wolf-Walther du Mont Org. Biomol. Chem., 2010,8, 828-834

-

Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768

(5-amino-1H-1,3-benzodiazol-2-yl)methanol dihydrochlorideに関する追加情報

Compound Introduction: (5-amino-1H-1,3-benzodiazol-2-yl)methanol dihydrochloride (CAS No. 3411-71-0)

(5-amino-1H-1,3-benzodiazol-2-yl)methanol dihydrochloride, with the CAS number 3411-71-0, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the benzodiazole derivatives, a class of molecules known for their diverse biological activities. The structural features of this molecule, particularly the presence of an amino group at the 5-position and a hydroxymethyl group at the 2-position of the benzodiazole core, contribute to its unique chemical and pharmacological properties.

The benzodiazole scaffold is widely recognized for its role in the development of central nervous system (CNS) active agents. These compounds often exhibit anxiolytic, sedative, and muscle relaxant effects, making them valuable in the treatment of various neurological and psychiatric disorders. The addition of a hydroxymethyl group in (5-amino-1H-1,3-benzodiazol-2-yl)methanol dihydrochloride introduces a potential site for further functionalization, which can be exploited in drug design to enhance bioavailability and target specificity.

In recent years, there has been growing interest in exploring novel benzodiazole derivatives as potential therapeutic agents. The dihydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for various pharmacokinetic studies and clinical trials. This improved solubility is crucial for drug formulation and delivery, as it allows for better absorption and distribution within the body.

One of the most compelling aspects of (5-amino-1H-1,3-benzodiazol-2-yl)methanol dihydrochloride is its potential as a lead compound for further drug development. Researchers have been investigating its pharmacological profile to understand its mechanisms of action and therapeutic potential. Preliminary studies suggest that this compound may interact with specific neurotransmitter systems in the brain, particularly those involving GABA receptors. This interaction could make it a promising candidate for treating conditions such as anxiety disorders, epilepsy, and insomnia.

The synthesis of (5-amino-1H-1,3-benzodiazol-2-yl)methanol dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the amino group at the 5-position and the hydroxymethyl group at the 2-position are critical steps that must be carefully optimized to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, facilitating its use in both academic research and industrial applications.

Recent advancements in computational chemistry have also played a significant role in understanding the structure-activity relationships (SAR) of benzodiazole derivatives like (5-amino-1H-1,3-benzodiazol-2-yl)methanol dihydrochloride. Molecular modeling studies have helped researchers predict how different structural modifications can influence the biological activity of these compounds. This information is invaluable for designing new analogs with improved pharmacological properties.

The pharmacokinetic behavior of (5-amino-1H-1,3-benzodiazol-2-yl)methanol dihydrochloride has been studied to evaluate its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are essential for determining optimal dosing regimens and predicting potential side effects. The dihydrochloride salt form has been found to improve oral bioavailability compared to the free base form, which is a significant advantage for therapeutic applications.

In conclusion, (5-amino-1H-1,3-benzodiazol-2-yl)methanol dihydrochloride (CAS No. 3411-71-0) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features and promising pharmacological properties make it an attractive candidate for further investigation. As our understanding of CNS pharmacology continues to evolve, compounds like this one will play a crucial role in developing novel treatments for neurological and psychiatric disorders.

3411-71-0 ((5-amino-1H-1,3-benzodiazol-2-yl)methanol dihydrochloride) 関連製品

- 294656-36-3((5-amino-1H-1,3-benzodiazol-2-yl)methanol)

- 156239-80-4(2-(2-hydroxyethyl)(2,2,2-trifluoroethyl)aminoethan-1-ol)

- 1805066-46-9(3-(Difluoromethyl)-2-methoxy-5-methylpyridine-6-sulfonamide)

- 906159-84-0(N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylmethanesulfonamide)

- 2229123-17-3(3-(4,5-difluoro-2-methoxyphenoxy)piperidine)

- 1261918-47-1(4-(3,4-Dichlorophenyl)-2-fluorophenol)

- 1338658-81-3(1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid)

- 61948-70-7(7,8-Dimethoxy-2,4(1H,3H)-quinazolinedione)

- 2419359-23-0(1-[(1s,3s)-3-(1H-pyrazol-1-yl)cyclobutyl]methanam ine dihydrochloride)

- 1178218-31-9(3,5-dimethyl-1-(1,2-oxazol-4-yl)methyl-1H-pyrazol-4-amine)